Cas no 1204-97-3 (Thiourea,N-(2-methylphenyl)-N'-2-propen-1-yl-)
Thiourea,N-(2-methylphenyl)-N'-2-propen-1-yl- Chemical and Physical Properties
Names and Identifiers
-
- Thiourea,N-(2-methylphenyl)-N'-2-propen-1-yl-
- 1-(2-methylphenyl)-3-prop-2-enylthiourea
- 1-Allyl-3-(2-methylphenyl)thiourea
- Thiourea, N-(2-methylphenyl)-N'-2-propenyl-
- 1204-97-3
- DTXSID20152853
- 9P-708
- SR-01000196888
- 3-12-00-01879 (Beilstein Handbook Reference)
- SCHEMBL5463769
- N-(o-methyl-phenyl)-N'-allylthiocarbamide
- Urea, 1-allyl-2-thio-3-o-tolyl-
- 1-Allyl-2-thio-3-o-tolylurea
- 1-(2-methylphenyl)-3-(prop-2-en-1-yl)thiourea
- SR-01000196888-1
- 1-ALLYL-3-O-TOLYL-THIOUREA
- Z45796985
- BRN 2644788
- AKOS001046048
-
- Inchi: 1S/C11H14N2S/c1-3-8-12-11(14)13-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H2,12,13,14)
- InChI Key: BTAFYYYDRHFFDV-UHFFFAOYSA-N
- SMILES: S=C(NCC=C)NC1C=CC=CC=1C
Computed Properties
- Exact Mass: 206.08792
- Monoisotopic Mass: 206.087769
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 56.2
Experimental Properties
- Density: 1.123
- Boiling Point: 294.1°Cat760mmHg
- Flash Point: 131.7°C
- Refractive Index: 1.628
- PSA: 24.06
Thiourea,N-(2-methylphenyl)-N'-2-propen-1-yl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI75177-1mg |
1-(2-methylphenyl)-3-(prop-2-en-1-yl)thiourea |
1204-97-3 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI75177-5mg |
1-(2-methylphenyl)-3-(prop-2-en-1-yl)thiourea |
1204-97-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI75177-10mg |
1-(2-methylphenyl)-3-(prop-2-en-1-yl)thiourea |
1204-97-3 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI75177-500mg |
1-(2-methylphenyl)-3-(prop-2-en-1-yl)thiourea |
1204-97-3 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI75177-1g |
1-(2-methylphenyl)-3-(prop-2-en-1-yl)thiourea |
1204-97-3 | >90% | 1g |
$1295.00 | 2024-04-20 |
Thiourea,N-(2-methylphenyl)-N'-2-propen-1-yl- Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on Thiourea,N-(2-methylphenyl)-N'-2-propen-1-yl-
Thiourea, N-(2-methylphenyl)-N'-2-propen-1-yl- (CAS No. 1204-97-3): A Comprehensive Overview
Chemical compounds play a pivotal role in the advancement of pharmaceutical and biotechnological research. Among these, Thiourea, N-(2-methylphenyl)-N'-2-propen-1-yl- (CAS No. 1204-97-3) stands out as a compound of significant interest due to its unique structural properties and potential applications. This introduction aims to provide a detailed exploration of this compound, its chemical characteristics, and its relevance in contemporary scientific research.
The molecular structure of Thiourea, N-(2-methylphenyl)-N'-2-propen-1-yl- (CAS No. 1204-97-3) is characterized by a thiourea backbone substituted with a 2-methylphenyl group and a 2-propen-1-yl group. This specific arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in organic synthesis. The compound's ability to participate in various chemical reactions, such as nucleophilic addition and condensation reactions, underscores its versatility in synthetic chemistry.
In recent years, the pharmaceutical industry has shown increasing interest in thiourea derivatives due to their potential as bioactive molecules. Studies have highlighted the role of such compounds in the development of drugs targeting various diseases, including cancer and inflammatory disorders. The presence of the 2-methylphenyl group in Thiourea, N-(2-methylphenyl)-N'-2-propen-1-yl- (CAS No. 1204-97-3) enhances its binding affinity to biological targets, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its utility in medicinal chemistry. Researchers have been exploring its derivatives as inhibitors of key enzymes involved in disease pathways. For instance, modifications to the thiourea core have led to the development of compounds with enhanced efficacy and reduced toxicity. These findings are particularly relevant in the context of drug discovery, where novel scaffolds are continuously sought to overcome resistance mechanisms.
The synthesis of Thiourea, N-(2-methylphenyl)-N'-2-propen-1-yl- (CAS No. 1204-97-3) involves multi-step organic reactions that highlight the compound's synthetic potential. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only facilitate the production of the compound but also open avenues for further structural diversification.
The chemical properties of this compound also make it useful in material science applications. Its reactivity with metal ions allows for the formation of coordination complexes with potential applications in catalysis and nanotechnology. Such complexes have been studied for their ability to enhance reaction rates and selectivity in various industrial processes.
In conclusion, Thiourea, N-(2-methylphenyl)-N'-2-propen-1-yl- (CAS No. 1204-97-3) is a multifaceted compound with significant implications in pharmaceutical and material science research. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal researchers alike. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand, further solidifying its importance in modern chemistry.
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